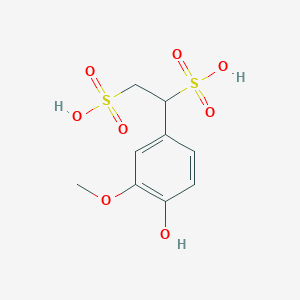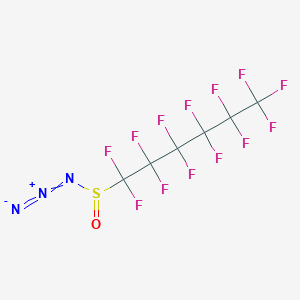
Tridecafluorohexane-1-sulfinyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecafluorohexane-1-sulfinyl azide is a fluorinated organic compound characterized by the presence of a sulfinyl azide functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecafluorohexane-1-sulfinyl azide can be synthesized through a diazo transfer reaction. One common method involves the use of imidazole-1-sulfonyl azide as a diazo donor. This reagent is known for its stability and efficiency in converting primary amines into azides under mild conditions . The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethylsulfoxide, with the azide ion acting as a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazo transfer reactions using imidazole-1-sulfonyl azide or other sulfonyl azides. These processes are designed to be high-yielding and safe, minimizing the risk of explosion associated with diazo transfer reagents .
Chemical Reactions Analysis
Types of Reactions
Tridecafluorohexane-1-sulfinyl azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide ion is a strong nucleophile, making it effective in S_N2 reactions with primary and secondary alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts like sodium azide or potassium azide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Tridecafluorohexane-1-sulfinyl azide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tridecafluorohexane-1-sulfinyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can inhibit enzymes by binding to active sites or disrupting protein functions .
Comparison with Similar Compounds
Similar Compounds
Triflyl azide: Another sulfonyl azide used in diazo transfer reactions.
Imidazole-1-sulfonyl azide: A stable and efficient diazo donor.
Azidothymidine (AZT): An azide-containing pharmaceutical used in HIV treatment.
Uniqueness
Tridecafluorohexane-1-sulfinyl azide is unique due to its fluorinated structure, which imparts high stability and low reactivity under certain conditions. This makes it particularly valuable in applications requiring robust and inert compounds .
Properties
CAS No. |
64983-18-2 |
|---|---|
Molecular Formula |
C6F13N3OS |
Molecular Weight |
409.13 g/mol |
IUPAC Name |
N-diazo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinamide |
InChI |
InChI=1S/C6F13N3OS/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)24(23)22-21-20 |
InChI Key |
OGIHBPABVMGYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)N=[N+]=[N-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


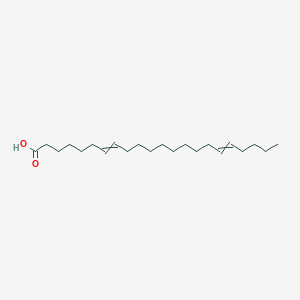

![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)

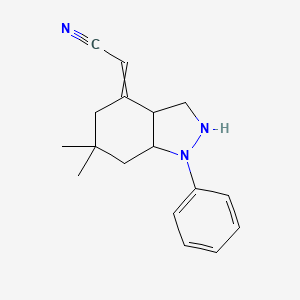
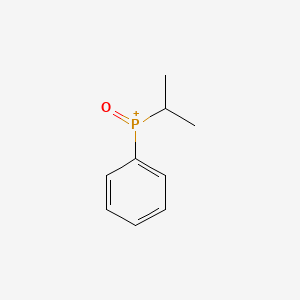



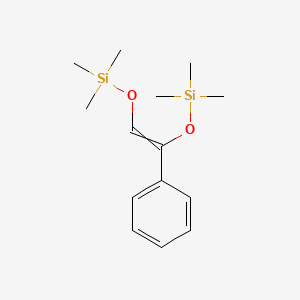
![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
